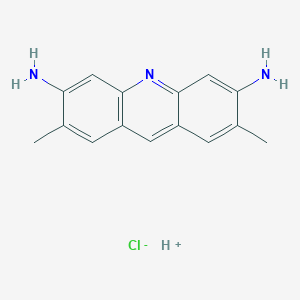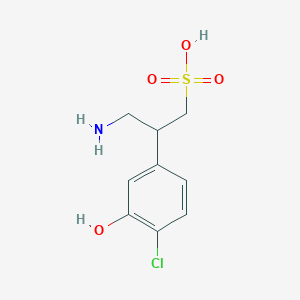
3-Amino-2-(4-chloro-3-hydroxyphenyl)propane-1-sulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-2-(4-chloro-3-hydroxyphenyl)propane-1-sulfonic acid, also known as ACSS2 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment. This molecule works by inhibiting the enzyme ACSS2, which is responsible for the production of acetyl-CoA, a critical component for cancer cell survival and proliferation.
作用机制
The 3-Amino-2-(4-chloro-3-hydroxyphenyl)propane-1-sulfonic acid inhibitor works by inhibiting the enzyme 3-Amino-2-(4-chloro-3-hydroxyphenyl)propane-1-sulfonic acid, which is responsible for the production of acetyl-CoA. Acetyl-CoA is a critical component for cancer cell survival and proliferation, and inhibition of 3-Amino-2-(4-chloro-3-hydroxyphenyl)propane-1-sulfonic acid can lead to a decrease in acetyl-CoA production, ultimately leading to cancer cell death. Additionally, the 3-Amino-2-(4-chloro-3-hydroxyphenyl)propane-1-sulfonic acid inhibitor has been shown to induce autophagy, a process by which cells break down and recycle their own components, leading to further cancer cell death.
生化和生理效应
The 3-Amino-2-(4-chloro-3-hydroxyphenyl)propane-1-sulfonic acid inhibitor has been shown to have significant biochemical and physiological effects. Inhibition of 3-Amino-2-(4-chloro-3-hydroxyphenyl)propane-1-sulfonic acid leads to a decrease in acetyl-CoA production, which ultimately leads to cancer cell death. Additionally, the 3-Amino-2-(4-chloro-3-hydroxyphenyl)propane-1-sulfonic acid inhibitor has been shown to induce autophagy, leading to further cancer cell death. Studies have also shown that the 3-Amino-2-(4-chloro-3-hydroxyphenyl)propane-1-sulfonic acid inhibitor can enhance the efficacy of other cancer treatments such as chemotherapy and radiation therapy.
实验室实验的优点和局限性
The 3-Amino-2-(4-chloro-3-hydroxyphenyl)propane-1-sulfonic acid inhibitor has several advantages for lab experiments. It has been extensively studied for its potential applications in cancer treatment, and its mechanism of action is well understood. Additionally, the 3-Amino-2-(4-chloro-3-hydroxyphenyl)propane-1-sulfonic acid inhibitor has been shown to enhance the efficacy of other cancer treatments such as chemotherapy and radiation therapy. However, there are also several limitations to using the 3-Amino-2-(4-chloro-3-hydroxyphenyl)propane-1-sulfonic acid inhibitor in lab experiments. The synthesis of the compound is complex and requires specialized equipment and expertise. Additionally, the inhibitor may have off-target effects on other enzymes, leading to unintended consequences.
未来方向
There are several future directions for research on the 3-Amino-2-(4-chloro-3-hydroxyphenyl)propane-1-sulfonic acid inhibitor. One area of focus is the development of more efficient synthesis methods for the compound. Additionally, research is needed to determine the optimal dosage and administration of the inhibitor for cancer treatment. Further studies are also needed to determine the potential side effects of the inhibitor and to identify any off-target effects on other enzymes. Finally, research is needed to determine the potential applications of the 3-Amino-2-(4-chloro-3-hydroxyphenyl)propane-1-sulfonic acid inhibitor in other diseases beyond cancer.
合成方法
The synthesis of 3-Amino-2-(4-chloro-3-hydroxyphenyl)propane-1-sulfonic acid is a complex process that involves multiple steps and requires specialized equipment and expertise. The most common synthesis method involves the reaction of 4-chloro-3-hydroxybenzaldehyde with 3-aminopropanesulfonic acid in the presence of a catalyst such as sodium hydroxide. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
科学研究应用
The 3-Amino-2-(4-chloro-3-hydroxyphenyl)propane-1-sulfonic acid inhibitor has been extensively studied for its potential applications in cancer treatment. Research has shown that cancer cells require high levels of acetyl-CoA for survival and proliferation, and inhibition of 3-Amino-2-(4-chloro-3-hydroxyphenyl)propane-1-sulfonic acid can lead to a decrease in acetyl-CoA production, ultimately leading to cancer cell death. Studies have also shown that the 3-Amino-2-(4-chloro-3-hydroxyphenyl)propane-1-sulfonic acid inhibitor can enhance the efficacy of other cancer treatments such as chemotherapy and radiation therapy.
属性
CAS 编号 |
137232-06-5 |
|---|---|
产品名称 |
3-Amino-2-(4-chloro-3-hydroxyphenyl)propane-1-sulfonic acid |
分子式 |
C9H12ClNO4S |
分子量 |
265.71 g/mol |
IUPAC 名称 |
3-amino-2-(4-chloro-3-hydroxyphenyl)propane-1-sulfonic acid |
InChI |
InChI=1S/C9H12ClNO4S/c10-8-2-1-6(3-9(8)12)7(4-11)5-16(13,14)15/h1-3,7,12H,4-5,11H2,(H,13,14,15) |
InChI 键 |
WXHOHMSVHWGLII-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(CN)CS(=O)(=O)O)O)Cl |
规范 SMILES |
C1=CC(=C(C=C1C(CN)CS(=O)(=O)O)O)Cl |
同义词 |
5-hydroxysaclofen |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



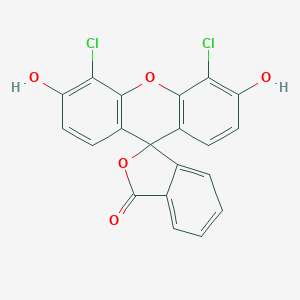
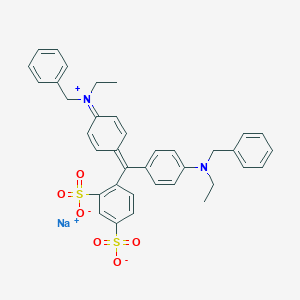
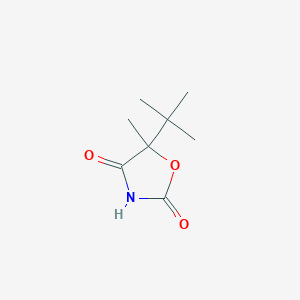
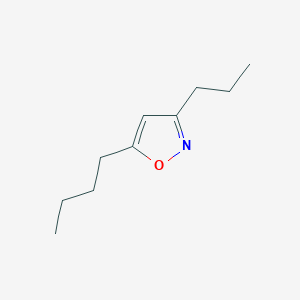
![4-Chloro-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B147709.png)
![disodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-4,6-dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B147712.png)
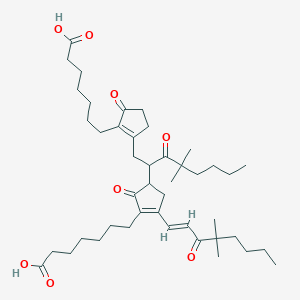
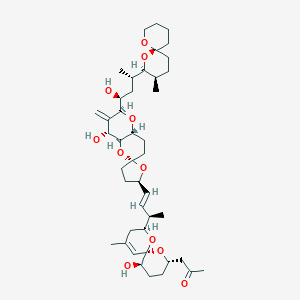
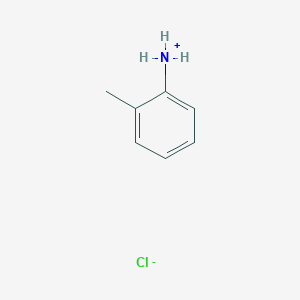
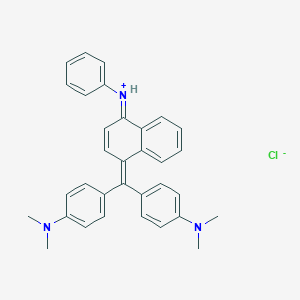
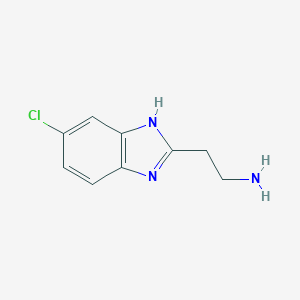
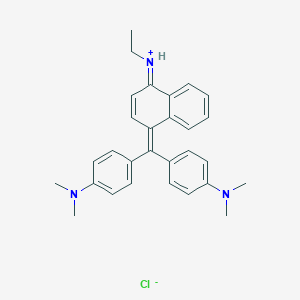
![methyl 3-methyl-2-[[(E)-4-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pent-2-enoyl]amino]butanoate](/img/structure/B147733.png)
